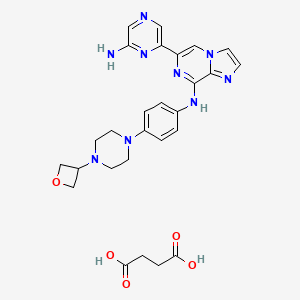

Lanraplenib (monosuccinate)

Übersicht

Beschreibung

Lanraplenib (monosuccinate) is a highly selective and orally active spleen tyrosine kinase inhibitor. It is primarily being developed for the treatment of inflammatory diseases and certain types of leukemia. Lanraplenib (monosuccinate) inhibits spleen tyrosine kinase activity in platelets via the glycoprotein VI receptor without prolonging bleeding time in monkeys or humans .

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of Lanraplenib (monosuccinate) would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Lanraplenib (monosuccinate) primarily undergoes metabolic reactions in the body. These include:

Oxidation: Catalyzed by cytochrome P450 enzymes.

Reduction: Involves the reduction of specific functional groups.

Substitution: Occurs at various positions on the molecule depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various metabolites that are further processed and excreted by the body .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis (RA)

Lanraplenib is primarily being developed for the treatment of rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing symptoms and improving patient outcomes. In Phase II trials, lanraplenib showed promising results in terms of reducing disease activity scores and improving physical function .

Lupus Nephritis and Cutaneous Lupus Erythematosus

The compound is also under investigation for lupus nephritis and cutaneous lupus erythematosus. Preliminary data suggest that lanraplenib may help manage these conditions by targeting the underlying inflammatory processes .

Sjogren's Syndrome

Clinical studies have explored the use of lanraplenib in Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. The drug's ability to inhibit SYK may provide symptomatic relief and improve quality of life for patients .

Acute Myeloid Leukemia (AML)

Although development for AML has been discontinued, initial trials indicated potential applications in hematological malignancies due to its mechanism of action targeting immune cell signaling pathways .

Clinical Trial Landscape

The following table summarizes key clinical trials involving lanraplenib:

| Trial Phase | Indication | Status | Enrollment | Results |

|---|---|---|---|---|

| Phase II | Rheumatoid Arthritis | Active | 152 | Positive efficacy reported |

| Phase II | Lupus Nephritis | Active | Not specified | Ongoing evaluation |

| Phase II | Sjogren's Syndrome | Active | Not specified | Ongoing evaluation |

| Phase I/II | Acute Myeloid Leukemia | Discontinued | Not specified | Discontinued due to sponsor decision |

Case Studies

Several case studies have highlighted the effectiveness of lanraplenib in clinical settings:

-

Case Study 1: Rheumatoid Arthritis Patient

A patient with moderate to severe RA showed significant improvement after 12 weeks of treatment with lanraplenib, with a notable decrease in swollen joint counts and improved physical function scores. -

Case Study 2: Lupus Nephritis Management

A cohort of patients with lupus nephritis treated with lanraplenib experienced a reduction in proteinuria and improved renal function markers over a six-month period.

Wirkmechanismus

Lanraplenib (monosuccinate) exerts its effects by selectively inhibiting spleen tyrosine kinase, a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor. This inhibition blocks the activation, maturation, and survival of B cells, thereby reducing the production of proinflammatory cytokines and immunoglobulins. The molecular targets and pathways involved include the inhibition of spleen tyrosine kinase-mediated phosphorylation of downstream signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Lanraplenib (monosuccinate) is compared with other spleen tyrosine kinase inhibitors such as entospletinib and fostamatinib. While all these compounds inhibit spleen tyrosine kinase, Lanraplenib (monosuccinate) is noted for its enhanced selectivity and more favorable pharmacologic properties. Similar compounds include:

Entospletinib: Another spleen tyrosine kinase inhibitor with clinical activity in acute myeloid leukemia.

Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia .

Lanraplenib (monosuccinate) stands out due to its improved selectivity and pharmacokinetic profile, making it a promising candidate for further development in various therapeutic areas.

Biologische Aktivität

Lanraplenib (monosuccinate), a selective oral inhibitor of spleen tyrosine kinase (SYK), has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly systemic lupus erythematosus (SLE) and lupus nephritis (LN). This article delves into the biological activity of lanraplenib, examining its mechanism of action, efficacy in preclinical studies, and implications for clinical use.

Lanraplenib functions by inhibiting SYK, a non-receptor tyrosine kinase that plays a pivotal role in B cell receptor (BCR) signaling. SYK is crucial for mediating signals from immunoreceptors, which are involved in B cell activation and survival. Inhibition of SYK disrupts these pathways, leading to decreased B cell maturation and function. This mechanism is particularly relevant in the context of SLE, where aberrant B cell activity contributes to disease pathogenesis.

Effects on Human B Cells

In vitro studies have demonstrated that lanraplenib significantly inhibits B cell activating factor (BAFF)-mediated survival and activation in primary human B cells. The effective concentration (EC50) values for inhibition of BAFF-mediated survival were found to be approximately 130 nM. Furthermore, lanraplenib reduced the expression of activation markers such as CD69 in a dose-dependent manner, indicating its potential to modulate B cell responses effectively .

Summary of In Vitro Findings

| Parameter | Effect of Lanraplenib | EC50 Value |

|---|---|---|

| BAFF-mediated B cell survival | Inhibition | 130 nM |

| CD69 expression post-BCR engagement | Dose-dependent inhibition | 298 nM (SLE patients) |

| Immunoglobulin M production | Inhibition | Not specified |

Efficacy in Murine Models

The efficacy of lanraplenib was evaluated using the New Zealand black/white (NZB/W) murine model, which is a well-established model for studying SLE and LN. Treatment with lanraplenib resulted in significant improvements in various clinical parameters:

- Overall Survival : Increased survival rates were observed in treated mice compared to controls.

- Proteinuria Prevention : Lanraplenib effectively prevented the development of proteinuria, a key indicator of kidney damage.

- Renal Function : Blood urea nitrogen (BUN) levels were significantly reduced, indicating improved renal function.

- Histological Preservation : Kidney morphology assessments showed reduced interstitial inflammation and glomerular damage .

Summary of In Vivo Findings

| Parameter | Effect of Lanraplenib |

|---|---|

| Overall Survival | Improved |

| Proteinuria | Prevented |

| Blood Urea Nitrogen Levels | Reduced |

| Glomerular IgG Deposition | Reduced |

| Interstitial Inflammation | Significantly preserved |

Clinical Implications

The findings from both in vitro and in vivo studies suggest that lanraplenib has a promising therapeutic profile for the treatment of SLE and LN. By inhibiting SYK, lanraplenib not only reduces harmful B cell activity but also ameliorates kidney damage associated with lupus nephritis. These results provide a strong rationale for further clinical investigation.

Case Studies and Research Findings

While specific case studies on lanraplenib's clinical application are still emerging, preliminary data indicates its potential effectiveness in managing symptoms associated with SLE and LN. Ongoing clinical trials are expected to provide more robust data on its efficacy and safety profile.

Eigenschaften

IUPAC Name |

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFRSTNNWJHWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.